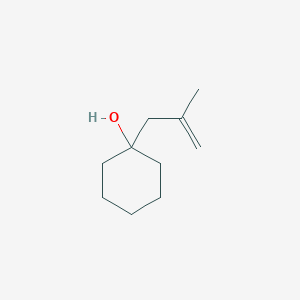
N-(3,4-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide is an organic compound that features a furan ring and a carboxamide group attached to a 3,4-dimethylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide typically involves the reaction of 3,4-dimethylaniline with furan-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-(3,4-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,3-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide
- N-(3,5-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide
- N-(3,4-Dimethylphenyl)-N-hydroxythiophene-2-carboxamide
Uniqueness
N-(3,4-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the furan ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
51639-71-5 |
|---|---|
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-N-hydroxyfuran-2-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-9-5-6-11(8-10(9)2)14(16)13(15)12-4-3-7-17-12/h3-8,16H,1-2H3 |
InChI-Schlüssel |
RZIOYBOQZXWDSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N(C(=O)C2=CC=CO2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)
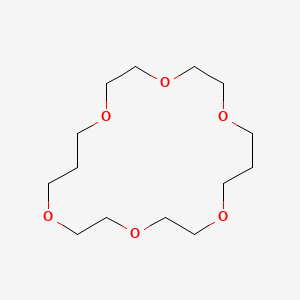
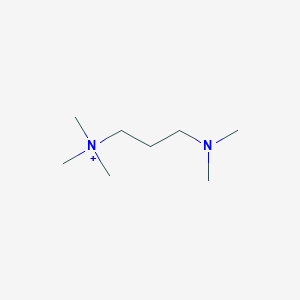
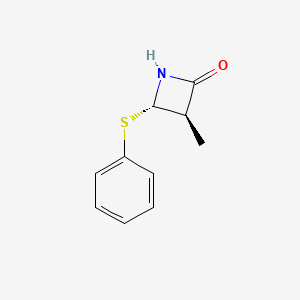

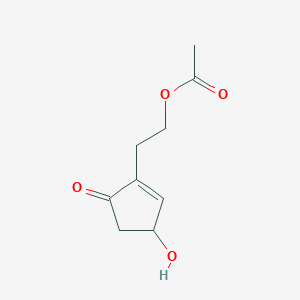
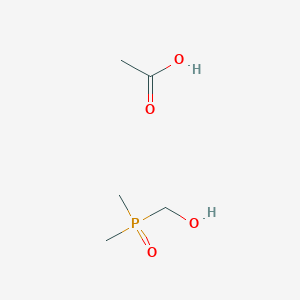
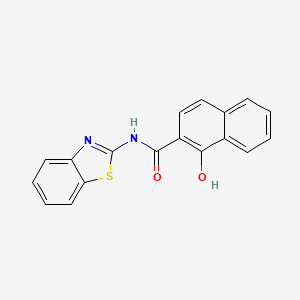

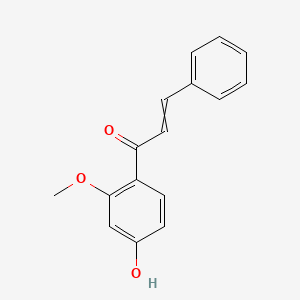
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)
